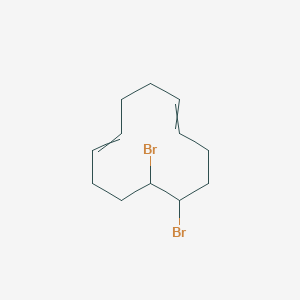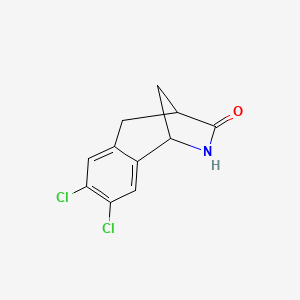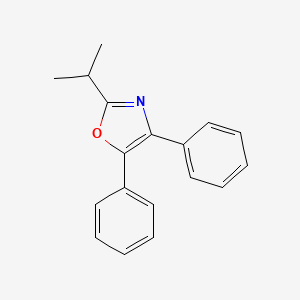
Oxazole, 2-(1-methylethyl)-4,5-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole, 2-(1-methylethyl)-4,5-diphenyl- is a heterocyclic organic compound featuring a five-membered ring with one oxygen and one nitrogen atom. This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . Another method involves the reaction of aromatic aldehydes with p-tolylsulfonylmethyl isocyanide (TosMIC) in polar solvents . Additionally, oxazoles can be synthesized from arylacetylenes and α-amino acids using copper nitrate and iodine .
Industrial Production Methods
Industrial production of oxazole derivatives often employs scalable methods such as the one-pot Van Leusen synthesis, which allows for high yields and purity. The use of ionic liquids as solvents in this method enables the recycling of solvents, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Oxazole, 2-(1-methylethyl)-4,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: Oxidative cyclization reactions can be catalyzed by photoredox catalysts.
Reduction: Reduction reactions typically involve the use of hydride donors.
Substitution: Electrophilic aromatic substitution occurs at the C5 position, while nucleophilic aromatic substitution can occur at the C2 position.
Common Reagents and Conditions
Oxidation: Photoredox catalysts and oxygen sources such as PhIO.
Reduction: Hydride donors like sodium borohydride.
Substitution: Electrophilic reagents for aromatic substitution and nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can exhibit different biological activities depending on the substitution pattern .
Scientific Research Applications
Oxazole, 2-(1-methylethyl)-4,5-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Incorporated into drug design for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of oxazole derivatives involves interactions with various molecular targets and pathways. For instance, some oxazole compounds act as inhibitors of specific enzymes or receptors, leading to their therapeutic effects . The exact mechanism can vary depending on the specific structure and substitution pattern of the oxazole derivative.
Comparison with Similar Compounds
Similar Compounds
Oxazoline: Similar to oxazole but with a saturated nitrogen atom.
Isoxazole: Contains an oxygen and nitrogen atom in a five-membered ring but with different positioning.
Thiazole: Contains a sulfur atom instead of oxygen.
Uniqueness
Oxazole, 2-(1-methylethyl)-4,5-diphenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other oxazole derivatives .
Properties
CAS No. |
95275-72-2 |
|---|---|
Molecular Formula |
C18H17NO |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
4,5-diphenyl-2-propan-2-yl-1,3-oxazole |
InChI |
InChI=1S/C18H17NO/c1-13(2)18-19-16(14-9-5-3-6-10-14)17(20-18)15-11-7-4-8-12-15/h3-13H,1-2H3 |
InChI Key |
VOJJNQHFDVLEFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B14348965.png)

![2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]-](/img/structure/B14348973.png)
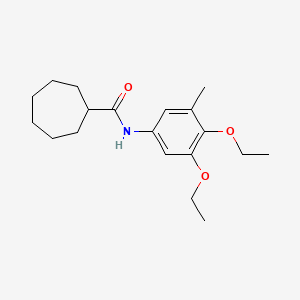
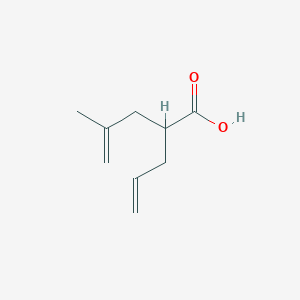
![Benzoic acid, 2-[[(phenylamino)thioxomethyl]amino]-, methyl ester](/img/structure/B14348984.png)
![Ethyl {[2-(2H-1,3-benzodioxol-5-yl)ethyl]amino}(oxo)acetate](/img/structure/B14348996.png)

![Methyl 2-{(E)-[(4-methylphenyl)imino]methyl}benzoate](/img/structure/B14349004.png)
